PNB-001
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PNB-001 is an orally active selective ligand and antagonist of the cholecystokinin receptor type 2 (CCK2). It has shown significant anti-inflammatory and analgesic activities. This compound has been studied for its potential therapeutic applications in various conditions, including inflammatory bowel disease, inflammatory pain, and small cell lung cancer .
Preparation Methods
PNB-001, chemically known as 4-chloro-5-hydroxy-2-(1-phenylethyl)-5-phenyl-1,5-dihydro-pyrrol-2-one, is synthesized through a series of steps starting from furfural. The synthetic route involves three main steps:
Aldol Condensation: Furfural undergoes aldol condensation with an appropriate aryl ketone to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrolone ring.
Chlorination and Hydroxylation: The final steps involve chlorination and hydroxylation to yield this compound
Chemical Reactions Analysis
PNB-001 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the chloro and hydroxyl groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: PNB-001 serves as a model compound for studying the interactions of CCK2 antagonists with their receptors.
Biology: It is used to investigate the role of CCK2 receptors in various biological processes, including gastrointestinal motility and pancreatic secretion.
Medicine: this compound has shown promise in treating conditions like inflammatory bowel disease, inflammatory pain, and small cell lung cancer.
Industry: This compound is used in the development of new pharmaceuticals targeting CCK2 receptors
Mechanism of Action
PNB-001 exerts its effects by selectively binding to and antagonizing the CCK2 receptor. This receptor is involved in various physiological processes, including the release of gastric acid and pancreatic enzymes, as well as gastrointestinal motility. By blocking the CCK2 receptor, this compound inhibits the actions of cholecystokinin and gastrin, leading to reduced inflammation and pain .
Comparison with Similar Compounds
PNB-001 is unique due to its high selectivity and potency as a CCK2 antagonist. Similar compounds include:
L-365,260: Another CCK2 antagonist, but this compound has been shown to be ten times more potent.
Tramadol: An analgesic used for comparison in pain models, but this compound has demonstrated comparable or superior efficacy in certain models
This compound stands out due to its combination of anti-inflammatory and analgesic properties, making it a promising candidate for further development in various therapeutic areas.
Biological Activity
PNB-001, also known as GPP-Balacovin, is a selective antagonist of the cholecystokinin (CCK) 2 receptor, which has been investigated for its potential therapeutic applications in pain management, anti-inflammatory processes, and as an adjunct treatment for COVID-19. The compound has demonstrated significant biological activity in various preclinical and clinical studies, showcasing its efficacy and safety profile.
This compound functions primarily as a CCK2/gastrin antagonist. Cholecystokinin is involved in various physiological processes, including pain modulation and anxiety. By antagonizing the CCK2 receptor, this compound may help alleviate pain and reduce inflammation, making it a promising candidate for treating conditions such as arthritis and inflammatory bowel disease (IBD) .
Preclinical Studies
In preclinical evaluations, this compound exhibited notable analgesic effects. In formalin tests and hotplate assays, doses of 1.5 mg/kg demonstrated analgesic activity comparable to that of higher doses of tramadol (40 mg/kg) . Moreover, the compound showed protective effects against indomethacin-induced gastric ulceration, indicating its potential gastrointestinal safety .
Binding Affinity and Antagonistic Properties
The binding affinity of this compound to the CCK2 receptor was confirmed through radiolabeled binding assays. The IC50 value was determined to be 10 nM, indicating potent antagonistic properties . In isolated tissue preparations, this compound effectively inhibited CCK-induced contractions, further validating its role as a non-competitive antagonist at higher concentrations .
COVID-19 Treatment
Recent clinical trials have assessed the efficacy of this compound in patients with moderate COVID-19. A randomized study involving 40 participants compared the outcomes of those receiving this compound alongside standard care versus standard care alone. Key findings included:
- Improvement on the WHO Ordinal Scale : The this compound group showed significant clinical improvement (mean change from baseline: 0.22 vs. 1.12; P=0.0421) .
- Shorter Hospitalization Duration : Patients receiving this compound had a mean hospitalization duration of 9.45 days compared to 9.80 days in the control group (P=0.0486) .
- Reduction in Inflammatory Markers : Significant reductions in inflammatory markers such as Interleukin-6 (IL6) and C-reactive protein (CRP) were observed by Day 14 .
Summary of Clinical Findings
Outcome Measure | This compound + SOC | SOC | P-value |
---|---|---|---|
Mean change in WHO Ordinal Scale | 0.22 | 1.12 | 0.0421 |
Duration of hospitalization (days) | 9.45 | 9.80 | 0.0486 |
Patients off supplemental oxygen (%) | 94.44% | 76.47% | 0.1441 |
Improvement in chest X-ray score | Mean score: 2.05 | Mean score: 1.16 | 0.0321 |
Analgesic Activity
In a case study involving animal models, this compound was tested for its analgesic properties against established pain models such as the formalin test and hotplate test. Results indicated that this compound provided significant pain relief comparable to traditional analgesics while exhibiting a favorable side effect profile .
Anti-inflammatory Effects
In another study focusing on IBD models, this compound demonstrated significant anti-inflammatory effects by reducing colonic inflammation scores when compared to controls treated with standard anti-inflammatory agents . This suggests that this compound could be beneficial in managing chronic inflammatory conditions.
Properties
IUPAC Name |
4-chloro-5-hydroxy-5-phenyl-1-(2-phenylethyl)pyrrol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-16-13-17(21)20(12-11-14-7-3-1-4-8-14)18(16,22)15-9-5-2-6-10-15/h1-10,13,22H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVXKGRKAPTSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C=C(C2(C3=CC=CC=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.